![molecular formula C17H13FN4O2 B2606083 1-(3-fluorobenzyl)-6-oxo-N-(pyridin-3-yl)-1,6-dihydropyridazine-3-carboxamide CAS No. 1040664-03-6](/img/structure/B2606083.png)
1-(3-fluorobenzyl)-6-oxo-N-(pyridin-3-yl)-1,6-dihydropyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-fluorobenzyl)-6-oxo-N-(pyridin-3-yl)-1,6-dihydropyridazine-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods and has shown promising results in various applications, including medicinal chemistry, drug discovery, and biological research.
Scientific Research Applications
Structural Analysis and Tautomeric Studies
A comprehensive study on a structurally similar HIV integrase inhibitor highlighted the significance of solid-state tautomeric structures. Single-crystal X-ray crystallography was employed to decipher the conformation and tautomeric structure, revealing the existence of strong asymmetric hydrogen bonds and weak intramolecular hydrogen bonds. This study underscores the importance of tautomeric equilibrium in influencing the biological activity and stability of compounds (Bacsa et al., 2013).
Antimicrobial Activities
Research into pyridazine derivatives has led to the discovery of new potent SARS-CoV 3C-like protease inhibitors, demonstrating significant activity against influenza A neuraminidase virus. This underscores the potential of structurally similar compounds in the development of antiviral and antibacterial agents, suggesting a promising avenue for exploring the antimicrobial capabilities of the compound (El-All et al., 2016).
Anticancer and Antibacterial Evaluation
Studies on Schiff base ligands derived from hydrazone, including related structures, have shown promising anticancer and antibacterial activities. These findings highlight the potential utility of the compound in designing new therapeutics targeting specific cancers and bacterial infections, emphasizing the importance of structural modification in enhancing biological activities (Fekri et al., 2019).
Novel Fluorinated Compounds with Anti-Cancer Activity
Research involving fluorinated compounds, such as novel fluoro substituted benzo[b]pyran derivatives, has identified compounds with significant anti-lung cancer activity. This indicates the potential role of fluorine substitution in enhancing the anticancer properties of compounds, suggesting that the specific compound , due to its fluorination, may hold promise in cancer research (Hammam et al., 2005).
Metabolic Studies and Fluorine NMR
The use of 19F-nuclear magnetic resonance (NMR) spectroscopy in the metabolic studies of fluorine-containing compounds, including HIV integrase inhibitors, offers insights into their metabolic fate and excretion. This technique could be applied to study the metabolic pathways and stability of the compound , providing valuable data for drug development processes (Monteagudo et al., 2007).
properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-6-oxo-N-pyridin-3-ylpyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN4O2/c18-13-4-1-3-12(9-13)11-22-16(23)7-6-15(21-22)17(24)20-14-5-2-8-19-10-14/h1-10H,11H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REYDWXJPZBYEPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C(=O)C=CC(=N2)C(=O)NC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-fluorobenzyl)-6-oxo-N-(pyridin-3-yl)-1,6-dihydropyridazine-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.